

IACS-10759: A Technical Guide to its Impact on Cancer Cell Signaling Pathways

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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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Executive Summary

IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain (ETC). By disrupting oxidative phosphorylation (OXPHOS), **IACS-10759** effectively targets the metabolic vulnerability of cancer cells that are highly dependent on this pathway for energy production and biosynthesis. This technical guide provides an in-depth overview of the mechanism of action of **IACS-10759**, its effects on cancer cell signaling pathways, and detailed experimental protocols for its study. While preclinical studies demonstrated promising anti-tumor activity, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, including elevated blood lactate and neurotoxicity.^{[1][2]} Nevertheless, the study of **IACS-10759** has provided valuable insights into the role of OXPHOS in cancer and the potential for targeting cellular metabolism.

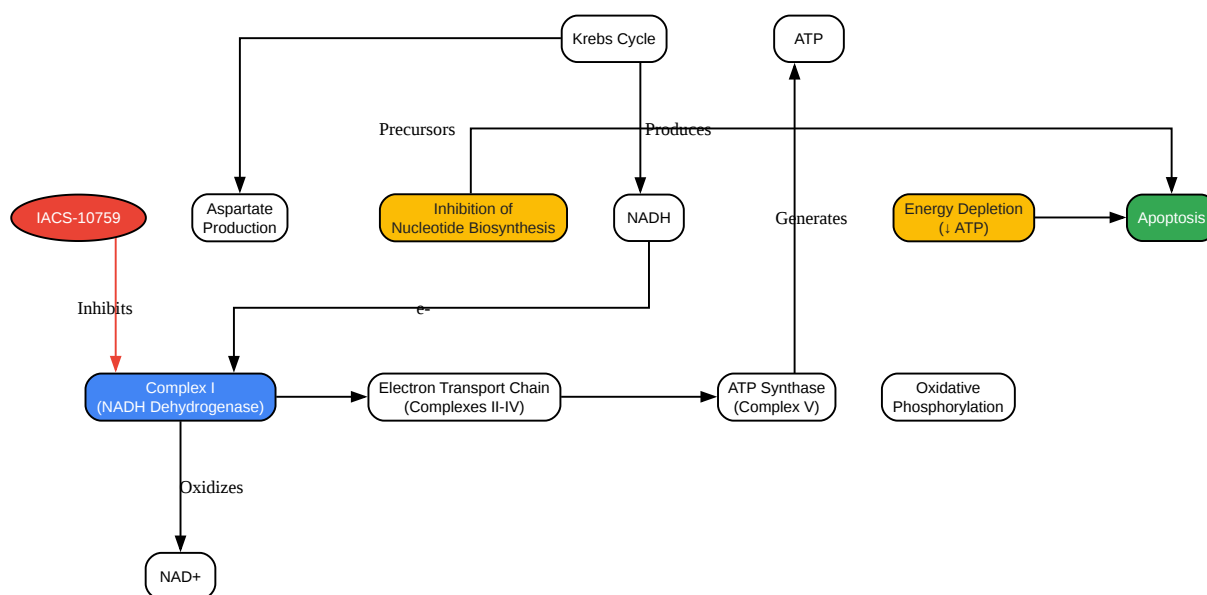
Core Mechanism of Action

IACS-10759 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial Complex I.^{[1][2][3][4]} This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects:

- **Inhibition of Oxidative Phosphorylation (OXPHOS):** The primary consequence of Complex I inhibition is the cessation of the electron transport chain, which in turn halts the pumping of

protons across the inner mitochondrial membrane and abolishes the mitochondrial membrane potential. This directly inhibits the production of ATP via ATP synthase.

- **Energy Depletion:** The sharp decrease in ATP production leads to a state of severe energy stress within the cancer cell.
- **Reductive Stress:** The blockage of NADH oxidation leads to an accumulation of NADH and a decrease in the NAD⁺/NADH ratio, causing reductive stress.
- **Impaired Biosynthesis:** The disruption of the Krebs cycle and electron transport chain function leads to a reduction in key metabolic intermediates necessary for biosynthesis. Notably, the production of aspartate, a crucial precursor for nucleotide synthesis, is significantly decreased.[\[1\]](#)[\[2\]](#)
- **Induction of Apoptosis:** The combination of energy depletion, metabolic stress, and impaired biosynthesis ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[\[1\]](#)[\[2\]](#)



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Caption: Mechanism of action of **IACS-10759** in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and metabolic effects of **IACS-10759** in various cancer cell lines.

Table 1: In Vitro Efficacy of **IACS-10759** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference(s)
MV4-11	Acute Myeloid Leukemia (AML)	2.7	[5]
THP-1	Acute Myeloid Leukemia (AML)	3.8	[5]
Z-138	Mantle Cell Lymphoma	< 10	[4]
Maver-1	Mantle Cell Lymphoma	< 10	[4]
T-ALL cell lines	T-cell Acute Lymphoblastic Leukemia	< 10	[4]
C4-2B	Castration-Resistant Prostate Cancer	0.312	[6]
DCK#10	Prostate Cancer	1.75	[6]

Table 2: Metabolic Effects of **IACS-10759** in Chronic Lymphocytic Leukemia (CLL) Cells

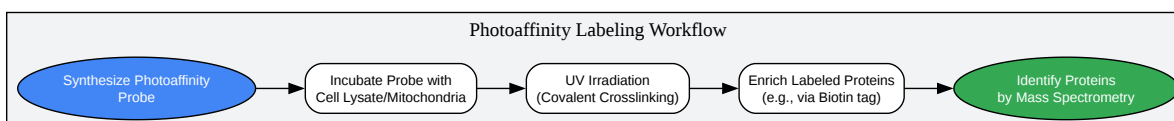
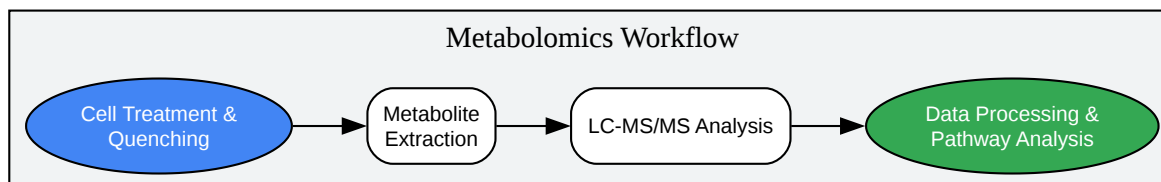
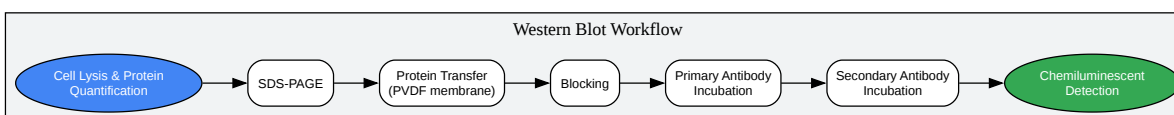
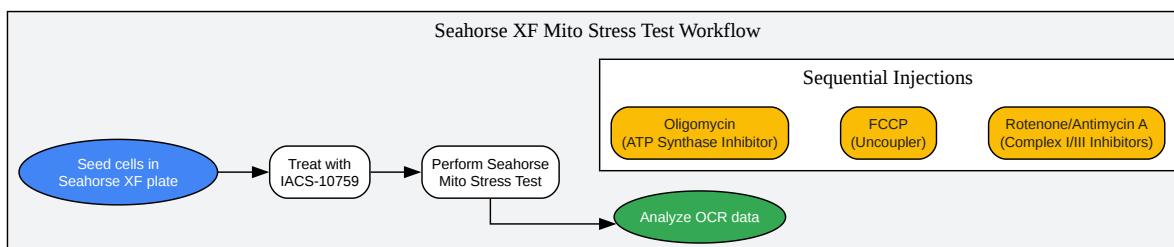
Parameter	Treatment	Change from Control	Reference(s)
ATP Concentration (24h)	100 nM IACS-10759	↓ (from 2775 μ M to 1652 μ M)	[7]
ATP Concentration (48h)	100 nM IACS-10759	↓ (from 2124 μ M to 943 μ M)	[7]
Ribonucleotide Pools (24h & 48h)	100 nM IACS-10759	↓	[7]
Basal Oxygen Consumption Rate (OCR)	100 nM IACS-10759	↓	[7]
Extracellular Acidification Rate (ECAR)	100 nM IACS-10759	↑	[7]
Glucose Uptake	100 nM IACS-10759	↑	[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **IACS-10759**.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.



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